1-(2-Chloro-3-mercaptophenyl)propan-2-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9ClOS |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(2-chloro-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)5-7-3-2-4-8(12)9(7)10/h2-4,12H,5H2,1H3 |
InChI Key |
ZRFBNGJGGQJXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)S)Cl |
Origin of Product |
United States |
Contextual Significance of Chloro Substituted Aromatic Thiol Derivatives in Organic Chemistry
The presence of both a chlorine atom and a thiol (mercapto) group on an aromatic ring creates a molecular framework of considerable utility in organic synthesis. Chloro-substituted aromatic compounds are prevalent in medicinal chemistry and serve as key intermediates in the production of pharmaceuticals, dyes, and agrochemicals. google.com The chlorine atom, being an electronegative and moderately good leaving group, can influence the electronic properties of the aromatic ring and participate in various substitution reactions.
Aromatic thiols, or thiophenols, are themselves a critical class of reagents. organic-chemistry.org The thiol group is a potent nucleophile, enabling the formation of carbon-sulfur bonds, which are integral to numerous biologically active molecules and industrial compounds. researchgate.net The synthesis of chlorothiophenols, which combine these two functionalities, provides valuable building blocks for creating complex molecules like thioxanthone derivatives, which have shown medicinal properties. tandfonline.com The preparation of substituted thiophenols can be achieved through several routes, including substitution reactions on halogenated benzenes, which is considered a promising synthetic pathway. google.com The ability to selectively react either the chloro or the thiol group offers chemists a powerful tool for constructing elaborate molecular architectures.
Importance of the Propanone Core in Advanced Synthetic Methodologies
The propanone (acetone) moiety, the simplest ketone, is a cornerstone of both industrial and laboratory-scale organic synthesis. atamankimya.com Its carbonyl group provides a reactive site for a multitude of chemical transformations, while the adjacent alpha-carbons can be readily functionalized. In the context of more complex molecules, the propanone core serves as a versatile handle for extending carbon chains and introducing new functional groups.
Propanone is not only a widely used solvent due to its polarity and low boiling point but also a key reactant in the production of important chemicals like methyl methacrylate (B99206) and bisphenol-A. atamankimya.combrainly.comquora.com In advanced synthetic applications, structures related to the propanone core, such as chloroacetone (B47974), are used as intermediates in the manufacturing of dyes, photographic chemicals, and pharmaceuticals. wikipedia.org The reactivity of the ketone allows it to participate in condensation reactions, nucleophilic additions, and alpha-halogenation, making it an essential functional group for building molecular complexity. This versatility establishes the propanone core as a fundamental component in the strategic design and synthesis of novel organic compounds.
Overview of Current Research Trends in Multifunctional Aromatic Compounds
Multifunctional aromatic compounds, which possess several different reactive groups on a single aromatic scaffold, are at the forefront of modern chemical research. researchgate.net Current trends focus on the rational design and synthesis of these molecules to create advanced materials with tailored properties. mdpi.com A significant area of investigation is the development of lightweight, high-performance polymer nanocomposites for use in demanding applications such as biomedical devices and aerospace. rsc.org
In materials science, multifunctional aromatics are used as building blocks for high-performance thermosetting polymers and as precursors for creating porous and composite materials. mdpi.comacs.org The ability to precisely place different functional groups allows for the fine-tuning of electronic, optical, and physical properties. rsc.org In medicinal chemistry and drug discovery, these compounds serve as versatile scaffolds for generating libraries of new molecules with potential therapeutic activities. The overarching trend is to leverage the synergistic or differential reactivity of the multiple functional groups to construct complex, high-value molecules and materials efficiently. researchgate.net
Scope and Objectives of Research on 1 2 Chloro 3 Mercaptophenyl Propan 2 One
Classical and Modern Synthetic Routes
Based on the retrosynthetic analysis, several synthetic routes can be proposed.
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and synthesizing aryl ketones. organic-chemistry.orgmasterorganicchemistry.com This approach would involve reacting a substituted benzene (B151609), such as 1-chloro-2-mercaptobenzene, with an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). wikipedia.org
The reaction proceeds by the formation of a highly electrophilic acylium ion (CH₃CO⁺), which is then attacked by the electron-rich aromatic ring. chemistrysteps.com However, this route presents significant challenges for the target molecule:
Ring Deactivation: The chlorine atom is an electron-withdrawing group that deactivates the aromatic ring, making it less reactive towards electrophilic attack. wikipedia.org
Catalyst Inhibition: The mercapto group (-SH) is a Lewis base and can coordinate with the AlCl₃ catalyst, effectively poisoning it and preventing the reaction. This often necessitates the use of a protecting group for the thiol, which must be removed in a subsequent step.
Regioselectivity: As mentioned, both the chloro and mercapto groups are ortho-, para-directors, making the selective formation of the desired 1,2,3-substituted product difficult to achieve in high yield.
The use of chloroacetone (B47974) as a reagent in Friedel-Crafts type reactions can lead to outcomes more complex than simple acylation. wordpress.com While it might be expected to act as an alkylating agent, its bifunctional nature (containing both a ketone and an alkyl halide) can result in condensation reactions. Studies have shown that reacting phenols or anisoles with chloroacetone in the presence of an acid can lead to the formation of α-methylstilbenes, where two molecules of the arene condense with one molecule of chloroacetone. wordpress.com
A more controlled approach would involve the formation of an organometallic reagent from a pre-functionalized aromatic ring. For instance, 1-bromo-2-chloro-3-mercaptobenzene (with the thiol protected) could be converted into a Grignard or organolithium reagent. This nucleophilic aromatic species could then react with chloroacetone. However, the reactivity of the ketone versus the alkyl chloride in chloroacetone would need to be carefully managed to achieve the desired product.
A highly effective and regioselective route involves the introduction of the thiol group via a nucleophilic aromatic substitution (SNAr) reaction. nih.govacsgcipr.org This strategy begins with a precursor that already contains the necessary carbon skeleton and the chloro substituent, such as 1-(2,3-dichlorophenyl)propan-2-one (B11193) .
The SNAr mechanism is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org The ketone group of the propanone side chain acts as a moderately deactivating, electron-withdrawing group, making the aromatic ring susceptible to nucleophilic attack. organicchemistrytutor.com
In this synthetic route, 1-(2,3-dichlorophenyl)propan-2-one is treated with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. youtube.com The nucleophile displaces one of the chlorine atoms on the ring. The regioselectivity of the substitution—whether the chlorine at position 2 or 3 is replaced—is governed by the relative activation provided by the propanone group. The propanone group will activate the ortho and para positions to nucleophilic attack. In this case, the chlorine at position 3 is para to the point of attachment of the propanone group, while the chlorine at position 2 is meta. Therefore, the nucleophilic attack and displacement of the chloride at position 3 is electronically favored, leading to the desired this compound product.
Functional Group Modification and Interconversion
The synthesis of substituted thiophenols often relies on the modification and interconversion of precursor functional groups on the aromatic ring. A common strategy involves the reduction of sulfonyl chlorides to the corresponding thiols. For instance, a synthetic route for a thiophenol precursor, N-(4-chloro-3-mercaptophenyl)picolinamide, involved the selective reduction of a sulfonyl chloride group. nih.gov This method is advantageous as the presence of a strong electron-withdrawing group, such as a nitro group, on the ring can prevent the newly formed thiol from readily oxidizing to a disulfide. nih.gov
Another approach is the conversion of phenols to thiophenols, which can be achieved through the thermal rearrangement of O-thiocarbamates, known as the Newman-Kwart rearrangement, followed by hydrolysis. chem-station.com Protecting group chemistry is also crucial in multi-step syntheses involving thiols, which are prone to oxidation. smolecule.com The p-methoxybenzyl (PMB) group is an effective protecting group for thiols, which can be later removed under acidic conditions. nih.gov This allows for other transformations to be carried out on the molecule without affecting the sensitive thiol group. For example, a nitro group can be selectively reduced to an amine while the PMB-protected thiol remains intact. nih.gov
Sequential Halogenation and Functionalization Strategies
The precise arrangement of substituents on the phenyl ring of this compound necessitates controlled, sequential functionalization. Nucleophilic aromatic substitution (SNAr) is a foundational method for introducing functional groups onto an aromatic ring. smolecule.com This strategy is particularly effective when the ring is "activated" by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. smolecule.commdpi.com In the context of the target molecule, a halogenated precursor could undergo sequential nucleophilic substitution reactions to introduce the mercapto group. mdpi.com
Furthermore, direct C-H functionalization offers a modern approach to introduce substituents without pre-existing functional groups. By introducing a remote metal-binding redox site on a related scaffold, it is possible to activate an otherwise inert aromatic ring towards direct C-H functionalization, allowing for the site-selective introduction of halogens like chlorine or bromine. nih.gov This type of directed chemistry can provide access to specific substitution patterns that are difficult to achieve through classical electrophilic aromatic substitution.
Catalytic Methods in Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of complex organic molecules like this compound. Both metal-based and organocatalytic methods are instrumental in forming the key bonds and functional groups present in the target structure.
Palladium-Catalyzed Cyclization and Coupling Reactions for Thiophenol Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur (C–S) and carbon-carbon (C–C) bonds, essential for constructing thiophenol derivatives. nih.gov The Suzuki-Miyaura coupling, for example, can be used to attach aryl or other groups to a thiophene or phenyl ring, starting from a halogenated precursor. youtube.comkobe-u.ac.jp This reaction is known for its high tolerance of various functional groups. semanticscholar.org
Recent advancements have shown that even at room temperature, Pd-catalyzed C–S cross-coupling of thiols with aromatic electrophiles can be achieved efficiently using monophosphine ligands. nih.gov This increased reactivity allows for the use of milder conditions and soluble bases, accommodating base-sensitive substrates. nih.gov These methods provide a reliable pathway to synthesize aryl thioethers, which can be precursors to thiophenols.
Organocatalytic Approaches for α-Chloroketone Synthesis
The α-chloroketone moiety is a key reactive handle in the target molecule. Organocatalysis offers a metal-free alternative for the α-chlorination of ketones and aldehydes. Enamine catalysis, for instance, provides a strategy for the direct and enantioselective chlorination of aldehydes, which are precursors to ketones. organic-chemistry.org Catalysts such as L-proline amide and (2R,5R)-diphenylpyrrolidine have been successfully used with N-chlorosuccinimide (NCS) as the chlorine source to produce α-chloro aldehydes in high yield and enantioselectivity. organic-chemistry.org This approach represents a significant advancement in generating important chiral synthons for chemical and medicinal applications. organic-chemistry.org
Application of Lewis Acids and Base Catalysis
Lewis acids and bases are widely employed to catalyze a variety of organic transformations relevant to the synthesis of the target compound. wikipedia.orgsioc.ac.cn Lewis acids, such as zinc halides, can catalyze the cross-coupling reaction of α-chloroketones with organotin enolates. nih.govacs.org The Lewis acid accelerates the reaction by activating the carbonyl group toward nucleophilic attack. acs.org
Lewis base catalysis is also effective in synthesizing sulfur-containing heterocycles. nih.gov For example, a Lewis base like 4-(dimethylamino)pyridine (DMAP) can catalyze the cyclization of thiocarbonyl-containing compounds. nih.gov This type of catalysis proceeds through the formation of reactive intermediates like C1-pyridinium enolates, demonstrating the versatility of Lewis bases in constructing complex sulfur-containing molecules. nih.govresearchgate.net
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters such as catalyst, solvent, temperature, and reagents is critical for maximizing the yield and purity of the final product. For palladium-catalyzed reactions, the choice of ligand and base, along with the reaction temperature, can significantly impact the outcome.
In a study on the synthesis of cyclopropylthiophenes via Suzuki-Miyaura cross-coupling, various parameters were optimized. semanticscholar.org The combination of palladium(II) acetate (B1210297) as the catalyst and SPhos as the ligand was found to be highly effective, allowing for low catalyst loading. semanticscholar.org
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for 2-bromo-5-methylthiophene (B1266114) with Cyclopropylboronic Acid semanticscholar.org
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 90 | 93 |
| 2 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 90 | 65 |
| 3 | Pd(OAc)₂ (1) | XPhos (2) | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| 4 | Pd(OAc)₂ (0.5) | SPhos (1) | K₃PO₄ | Toluene/H₂O | 90 | 91 |
Similarly, in the synthesis of thio-substituted pyrrole-2-one derivatives, reaction conditions were screened to improve the yield. researchgate.net The choice of solvent and the reaction temperature were found to be crucial.
Table 2: Solvent and Temperature Optimization for the Synthesis of Compound 5ab researchgate.net
| Entry | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | CH₃CN | 23 | 2 min, then H₂O | 68 |
| 2 | CH₃CN | 23 | Simultaneous H₂O | 36 |
| 3 | CH₃CN | 82 | 2 min, then H₂O | 83 |
| 4 | CHCl₃ | 61 | 2 min, then H₂O | 71 |
| 5 | Acetone | 56 | 2 min, then H₂O | 55 |
| 6 | DMSO | 82 | 2 min, then H₂O | 19 |
These examples underscore the importance of systematic optimization to develop efficient and high-yielding synthetic protocols. For the synthesis of this compound, a similar empirical approach would be necessary to identify the optimal conditions for each synthetic step.
Solvent Effects on Regioselectivity and Stereoselectivity
The choice of solvent is a critical parameter in the synthesis of substituted aromatic ketones, profoundly influencing reaction rates and, most importantly, selectivity. In reactions such as Friedel-Crafts acylation, which could be a key step in synthesizing the target molecule, the solvent can dictate the position of substitution on the aromatic ring (regioselectivity).
The polarity of the solvent plays a significant role in stabilizing intermediates and transition states. For instance, in the acylation of naphthalene, a well-studied model for polycyclic aromatic hydrocarbons, the product ratio is highly solvent-dependent. stackexchange.com Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) often favor the formation of the kinetically controlled product (alpha-substitution), which forms faster. stackexchange.com In contrast, more polar solvents, such as nitrobenzene, can facilitate the formation of the more stable, thermodynamically controlled product (beta-substitution). stackexchange.com This is because the intermediate complex leading to the thermodynamic product is better stabilized by the polar solvent, allowing the reaction to overcome a higher activation barrier to reach the most stable outcome. stackexchange.com
This principle can be applied to the synthesis of this compound. The directing effects of the existing chloro and mercapto (or protected mercapto) groups on the benzene ring will determine the possible isomers. The solvent can then be chosen to selectively favor the desired isomer. A solvent that effectively solvates the electrophile and the intermediate complex can enhance the regioselectivity of the acylation step.
Table 1: Illustrative Solvent Effects on Regioselectivity in Aromatic Acylation
| Solvent | Dielectric Constant (ε) | Typical Product Ratio (Kinetic:Thermodynamic) | Rationale |
|---|---|---|---|
| Carbon Disulfide (CS₂) | 2.6 | 90:10 | Low polarity favors the faster-forming kinetic product. stackexchange.com |
| 1,2-Dichloroethane (DCE) | 10.4 | 60:40 | Intermediate polarity allows for a mix of products, with the kinetic still favored. researchgate.netresearchgate.net |
| Nitrobenzene (PhNO₂) | 34.8 | <10:>90 | High polarity stabilizes the intermediate leading to the more stable thermodynamic product. stackexchange.com |
Note: This table provides illustrative data based on general principles of Friedel-Crafts reactions on model systems, as specific data for the target compound is not available.
Temperature and Pressure Control in Reaction Outcomes
Temperature is a fundamental parameter in controlling chemical reactions. It directly influences reaction rates, with higher temperatures generally leading to faster reactions. However, its effect on selectivity is more complex. In many syntheses, including those for aromatic ketones, there is an optimal temperature range to maximize the yield of the desired product while minimizing the formation of byproducts. acs.orgacs.org
For reactions with competing kinetic and thermodynamic pathways, temperature can be a decisive factor. Lower temperatures often favor the kinetic product, as the reaction will proceed via the lowest activation energy barrier, regardless of product stability. acs.org Conversely, higher temperatures provide the necessary energy to overcome larger activation barriers and allow the reaction system to reach thermal equilibrium, favoring the formation of the most stable thermodynamic product. acs.org For the synthesis of some flavoring ketones, it was observed that temperatures below 120°C resulted in poor conversion, whereas higher temperatures significantly increased both the conversion of the starting material and the selectivity towards the desired ketone. acs.org
While pressure is less commonly a critical variable for many liquid-phase organic syntheses at the lab scale, it can be important for reactions involving gaseous reagents or when trying to influence reaction equilibria in closed systems. High-pressure conditions can be used to increase the concentration of gaseous reactants or to favor reactions that proceed with a decrease in volume.
Table 2: General Effects of Temperature on Ketone Synthesis
| Temperature Range | Effect on Reaction Rate | Likely Favored Product | Potential Issues |
|---|---|---|---|
| Low (e.g., 0-25°C) | Slow | Kinetic | Incomplete reaction, low conversion. acs.org |
| Moderate (e.g., 25-100°C) | Moderate to Fast | Often a mix of products or optimal for a specific isomer. acs.org | Requires careful optimization for selectivity. |
| High (e.g., >100°C) | Very Fast | Thermodynamic | Increased byproduct formation, potential for decomposition. acs.orgresearchgate.net |
Protecting Group Strategies for Thiol Functionality
The thiol (-SH) group is highly reactive, making its protection a crucial step in the multi-step synthesis of a molecule like this compound. thieme-connect.de The thiol group is acidic (pKa ~10-11), its corresponding thiolate anion is a potent nucleophile, and it is easily oxidized to form disulfides (-S-S-), sulfoxides (S=O), or sulfones (SO₂). thieme-connect.de These reactions would interfere with subsequent synthetic steps, such as acylation or other carbon-carbon bond-forming reactions.
Therefore, a protecting group is used to temporarily mask the thiol's reactivity. An ideal protecting group should be easy to introduce, stable to the reaction conditions of subsequent steps, and easy to remove selectively without affecting other parts of the molecule. wikipedia.org
Common strategies for thiol protection involve converting the thiol into a thioether or a thioacetal. thieme-connect.deyoutube.com S-alkyl derivatives are among the most common protecting groups. thieme-connect.de For example, the tert-butyl group can be introduced and is stable to many reaction conditions but can be removed under strongly acidic conditions. Other protecting groups offer different stability profiles and deprotection methods, allowing for orthogonality in complex syntheses.
Table 3: Comparison of Common Thiol Protecting Groups
| Protecting Group | Structure | Common Deprotection Conditions | Advantages/Disadvantages |
|---|---|---|---|
| tert-Butyl (tBu) | -S-C(CH₃)₃ | Strong acid (e.g., TFA, HCl) thieme-connect.de | Stable to a wide range of conditions; removal can be harsh. thieme-connect.de |
| Trityl (Trt) | -S-C(Ph)₃ | Mild acid, reductive cleavage | Bulky group, easily removed; may be too labile for some reactions. researchgate.net |
| Thioacetal | -S-CH₂-S- | Acid hydrolysis, oxidation | Very stable; often used for carbonyl protection but applicable to thiols. youtube.com |
Green Chemistry Perspectives in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. innoget.com For the synthesis of aromatic ketones, several green strategies have been developed that offer alternatives to traditional methods, which often rely on harsh reagents and volatile organic solvents.
One major focus is the use of environmentally benign solvents, with water being the ideal choice. chemistryviews.org Researchers have developed methods for C-H oxidation to produce aromatic ketones that proceed in water under mild conditions, using visible light as an energy source and air as the oxidant. chemistryviews.org This approach avoids the need for traditional, often hazardous, peroxide oxidants.
Mechanochemistry, which involves conducting reactions by grinding solid reactants together with minimal or no solvent, is another promising green technique. nih.gov This method can lead to higher efficiency, reduced waste, and lower energy consumption compared to conventional solution-phase synthesis. nih.gov
Other green approaches include:
Catalysis: Using efficient catalysts, such as polyoxometalates or biocatalysts (enzymes), can enable reactions under milder conditions with higher selectivity, reducing waste and energy use. innoget.comrsc.org
Alternative Reagents: Developing synthetic routes that utilize abundant and less hazardous starting materials, such as using carbon monoxide as a C1 source for ketone synthesis, aligns with green chemistry principles. mcgill.ca
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Photocatalytic deoxygenative coupling of carboxylic acids and alkenes is an example of a modern reaction that improves atom economy in ketone synthesis. nih.gov
By incorporating these perspectives, the synthesis of this compound could be designed to be more sustainable, safer, and more efficient.
Reactivity of the Mercapto (-SH) Group
The mercapto (thiol) group is a dominant center of reactivity in this compound due to the high nucleophilicity and redox sensitivity of the sulfur atom. smolecule.com Its chemical behavior is central to the transformation pathways of the molecule.
The sulfur atom in the mercapto group exists in its most reduced state and is readily susceptible to oxidation. The nature of the final product is contingent upon the oxidizing agent employed and the specific reaction conditions. smolecule.com
Mild oxidation of the mercapto group typically results in the formation of a disulfide, 1,1'-[disulfanediylbis(2-chloro-3,1-phenylene)]bis(propan-2-one). This reaction involves the coupling of two thiol molecules with the concomitant loss of two protons and two electrons, creating a sulfur-sulfur bond. libretexts.org This dimerization can be achieved using various mild oxidants, including hydrogen peroxide under controlled conditions or exposure to atmospheric oxygen, sometimes catalyzed by metal ions. smolecule.com
Conversely, the application of strong oxidizing agents leads to the formation of 2-chloro-3-(2-oxopropyl)benzenesulfonic acid. This transformation proceeds through the stepwise oxidation of the sulfur atom, likely involving sulfenic acid and sulfinic acid intermediates. researchgate.net Reagents such as potassium permanganate (B83412) or concentrated nitric acid can effect this complete oxidation.
Table 1: Oxidation Reactions of the Mercapto Group
| Reaction Type | Oxidizing Agent | Product | General Mechanism |
| Disulfide Formation | Mild (e.g., I₂, H₂O₂, O₂) | Dimer with S-S linkage | 2 R-SH → R-S-S-R + 2H⁺ + 2e⁻ |
| Sulfonic Acid Formation | Strong (e.g., KMnO₄, HNO₃) | Sulfonic Acid (-SO₃H) | R-SH + [O] → R-SOH → R-SO₂H → R-SO₃H |
The mercapto group of this compound can participate in thiol-disulfide exchange reactions, a process fundamental to the dynamic nature of disulfide bonds in chemistry and biology. libretexts.org This reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'-S-S-R'). nih.govresearchgate.net
The mechanism is consistent with a bimolecular nucleophilic substitution (SN2) model. nih.govresearchgate.net The process is initiated by the deprotonation of the thiol to form the more nucleophilic thiolate. This thiolate then attacks the disulfide, leading to a transient, linear trisulfide-like transition state. researchgate.netnih.gov Subsequently, the original disulfide bond cleaves, releasing a new thiolate and forming a new disulfide bond. researchgate.net The rate and equilibrium of this reversible reaction are influenced by the redox potentials and pKₐ values of the participating thiols. researchgate.net
Table 2: Mechanism of Thiol-Disulfide Exchange
| Step | Description | Key Intermediates/States |
| 1. Activation | Deprotonation of the thiol (-SH) to the more reactive thiolate (-S⁻) form. | Thiolate anion |
| 2. Nucleophilic Attack | The thiolate anion attacks a sulfur atom of an external disulfide bond. | Trisulfide-like transition state |
| 3. Displacement | Cleavage of the original disulfide bond, releasing a new thiolate anion. | New disulfide and new thiolate |
The sulfur atom of the mercapto group, possessing lone pairs of electrons, acts as a soft Lewis base. This characteristic enables it to coordinate with a variety of metal ions, particularly those classified as soft or borderline acids under the Hard and Soft Acids and Bases (HSAB) theory. nih.gov
Transition metals such as copper(II), palladium(II), and mercury(II) are known to form stable complexes with thiol-containing ligands. researchgate.net The coordination typically involves the donation of a lone pair from the sulfur atom to a vacant orbital of the metal ion, forming a coordinate covalent bond. In the case of this compound, the mercapto group can act as a monodentate ligand. Depending on the metal ion and reaction conditions, the ketone's carbonyl oxygen could also potentially participate in chelation, leading to a more stable bidentate complex. The resulting coordination compounds can exhibit distinct geometries, colors, and solubility properties compared to the free ligand.
Table 3: Potential Metal Coordination with the Mercapto Group
| Metal Ion | HSAB Classification | Expected Interaction | Potential Complex |
| Hg(II) | Soft Acid | Strong coordination | Stable mercury(II) thiolate complex |
| Pd(II) | Soft Acid | Strong coordination | Square planar palladium(II) complex |
| Cu(II) | Borderline Acid | Moderate coordination | Copper(II) thiolate complex |
| Fe(III) | Hard Acid | Weaker interaction | Less stable complex, may induce oxidation |
The mercapto group, particularly after deprotonation to the thiolate anion, is a potent nucleophile capable of reacting with a wide array of electrophilic species. nih.gov The thiolate is a soft nucleophile and, according to HSAB theory, reacts preferentially and rapidly with soft electrophiles. nih.gov
These reactions typically proceed via an SN2 mechanism, where the sulfur atom attacks an electron-deficient carbon, displacing a leaving group. Common electrophiles include alkyl halides, which yield thioethers (sulfides), and acyl chlorides, which produce thioesters. The mercapto group can also undergo Michael addition to α,β-unsaturated carbonyl compounds, another important carbon-sulfur bond-forming reaction. nih.gov This high reactivity necessitates the use of protecting groups for the thiol functionality during synthetic sequences that involve reagents incompatible with a free mercapto group. smolecule.com
Table 4: Nucleophilic Reactions with Various Electrophiles
| Electrophile Class | Example | Product Type |
| Alkyl Halide | Methyl Iodide (CH₃I) | Thioether |
| Acyl Halide | Acetyl Chloride (CH₃COCl) | Thioester |
| α,β-Unsaturated Ketone | Methyl Vinyl Ketone | Michael Adduct |
Reactivity of the Ketone (C=O) Group
The propan-2-one moiety introduces a carbonyl group, which serves as an electrophilic center. Its reactivity is characterized by nucleophilic addition reactions at the carbonyl carbon.
The ketone functional group in this compound can be readily reduced to a secondary alcohol, yielding 1-(2-chloro-3-mercaptophenyl)propan-2-ol. This transformation is a cornerstone of carbonyl chemistry and can be accomplished using a variety of reducing agents.
Hydride-based reagents are commonly used for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that effectively reduces ketones to alcohols in protic solvents like methanol (B129727) or ethanol. chemguide.co.uk For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective and highly reactive. Catalytic hydrogenation, employing hydrogen gas with a metal catalyst such as palladium, platinum, or nickel, is another effective method. Additionally, the Meerwein-Ponndorf-Verley (MPV) reduction offers a chemoselective alternative, using an aluminum alkoxide catalyst in an alcohol solvent that acts as the hydride source. google.com
Table 5: Comparison of Reducing Agents for Ketone Reduction
| Reducing Agent | Abbreviation | Solvent | Key Features |
| Sodium Borohydride | NaBH₄ | Alcohols (e.g., MeOH, EtOH) | Mild, selective for aldehydes and ketones. |
| Lithium Aluminum Hydride | LiAlH₄ | Ethers (e.g., Et₂O, THF) | Powerful, non-selective, reacts with protic solvents. |
| Hydrogen Gas / Metal Catalyst | H₂ / Pd, Pt, Ni | Various | Catalytic, can also reduce other functional groups. |
| Aluminum Isopropoxide | Al(O-iPr)₃ | Isopropanol | Reversible, highly chemoselective for carbonyls (MPV). |
Nucleophilic Addition Reactions
The carbonyl group of the propan-2-one side chain is an electrophilic center, making it susceptible to nucleophilic attack. This fundamental reaction of ketones involves the addition of a nucleophile to the carbonyl carbon, which leads to the formation of a tetrahedral intermediate. organicmystery.com The subsequent protonation of this intermediate yields an alcohol.
The general mechanism proceeds in two main steps:
Nucleophilic Attack: A nucleophile forms a new covalent bond with the carbonyl carbon. The π electrons of the carbon-oxygen double bond are displaced onto the oxygen atom, forming a tetrahedral alkoxide intermediate.
Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent or a mild acid to yield the final alcohol product.
A variety of nucleophiles can participate in this reaction, leading to a diverse range of products. For instance, aldehydes and ketones react with hydrogen cyanide to form cyanohydrins. organicmystery.com Similarly, reactions with alcohols in the presence of an acid catalyst produce hemiacetals and acetals. organicmystery.com Steric hindrance around the carbonyl group can affect the reaction rate; however, in the case of this compound, the ketone is not significantly hindered, allowing for reactions with various nucleophiles.
| Nucleophile | Product Type | Typical Conditions |
|---|---|---|
| Hydrogen Cyanide (HCN) | Cyanohydrin | Slightly basic pH |
| Alcohols (R-OH) | Hemiacetal/Acetal | Acid catalyst (e.g., dry HCl) |
| Sodium Bisulfite (NaHSO₃) | Bisulfite adduct | Aqueous solution |
| Grignard Reagents (R-MgX) | Tertiary Alcohol | Anhydrous ether |
Enolization and α-Substitution Reactions
The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) in this compound allows it to undergo keto-enol tautomerism. transformationtutoring.com This equilibrium, which can be catalyzed by either acid or base, results in the formation of an enol or an enolate ion. youtube.com These intermediates are nucleophilic at the α-carbon and can react with various electrophiles, leading to α-substitution. msu.eduwikipedia.org
Mechanism of Enolate Formation and Reaction:
Deprotonation: In the presence of a base, an α-hydrogen is abstracted, forming a resonance-stabilized enolate ion. transformationtutoring.com
Nucleophilic Attack: The enolate ion, with its negative charge delocalized between the α-carbon and the oxygen, acts as a potent nucleophile. wikipedia.org It attacks an electrophile, forming a new bond at the α-carbon. youtube.com
A common example of an α-substitution reaction is halogenation, where the ketone reacts with halogens like Cl₂, Br₂, or I₂. wikipedia.org Under acidic conditions, a single α-hydrogen is typically replaced, whereas under basic conditions, polyhalogenation can occur. transformationtutoring.com Another significant application is the alkylation of enolate ions, which forms a new carbon-carbon bond at the α-position and is a valuable tool in organic synthesis. libretexts.org
| Reaction | Electrophile | Product | Catalyst/Conditions |
|---|---|---|---|
| Halogenation | Br₂, Cl₂, I₂ | α-Halo ketone | Acid (e.g., CH₃COOH) or Base (e.g., NaOH) |
| Alkylation | Alkyl Halide (R-X) | α-Alkyl ketone | Strong base (e.g., LDA) |
| Aldol Addition | Aldehyde/Ketone | β-Hydroxy ketone | Acid or Base |
Deacylative Coupling Strategies
Deacylative coupling represents an advanced synthetic strategy where the acyl group of a ketone is cleaved and replaced, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov These methods often utilize transition metal catalysis to activate the typically robust C-C bond adjacent to the carbonyl. chemrxiv.org Recent advancements have employed dual nickel/photoredox catalysis to achieve deacylative arylation and alkynylation of unstrained ketones. nih.gov
The general approach involves the in situ conversion of the ketone into a more reactive intermediate. For instance, condensation with a reagent like N′-methylpicolino-hydrazonamide (MPHA) can form an intermediate that, upon oxidative cleavage, generates an alkyl radical. nih.gov This radical can then be intercepted by a metal complex (e.g., Nickel) to facilitate cross-coupling with various partners, such as aryl halides. nih.gov This strategy allows for the versatile modification of molecular skeletons. chemrxiv.org
Reactivity of the Chloro (-Cl) Substituent
Nucleophilic Substitution Reactions (SN1/SN2)
The chloro group attached to the aromatic ring of this compound is generally unreactive towards classical SN1 and SN2 reactions. Aryl halides are resistant to these pathways because SN1 reactions would require the formation of a highly unstable aryl cation, and SN2 reactions are sterically hindered, as the nucleophile cannot perform a backside attack on the sp²-hybridized carbon within the aromatic ring. libretexts.org
However, under specific conditions, aryl halides can undergo nucleophilic aromatic substitution (SNAr) . This mechanism is viable if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com In this compound, the propan-2-one group is moderately electron-withdrawing, but its effect from the ortho position may not be sufficient to facilitate SNAr reactions under mild conditions. Vigorous conditions, such as high temperatures and strong nucleophiles, are typically required for such transformations on less activated systems. youtube.com
Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway, particularly for less-stabilized systems. nih.gov
Dehydrochlorination Pathways
Dehydrochlorination is an elimination reaction that involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form a double bond. In the context of this compound, this pathway is not straightforward. Aromatic dehydrochlorination to form an aryne intermediate (benzyne) is possible but requires extremely strong basic conditions (e.g., sodium amide) and high temperatures.
A more plausible, though still challenging, pathway could involve the α-carbon of the ketone side chain if a prior α-halogenation reaction were to occur. For instance, if the molecule were first chlorinated at the α-position to yield 1-(2-chloro-3-mercaptophenyl)-1-chloropropan-2-one, subsequent base-promoted dehydrochlorination could potentially lead to an α,β-unsaturated ketone. The mechanism for such eliminations can vary, with base-promoted dehydrochlorination of β-chloroenones being a known synthetic route. researchgate.net
Halogen Bonding Interactions
The chlorine atom in this compound can act as a halogen bond acceptor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). ijres.org This occurs due to the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-Cl bond. ijres.orgnih.gov
The strength of the halogen bond follows the order I > Br > Cl > F. ijres.org Although chlorine forms weaker halogen bonds compared to iodine and bromine, these interactions can play a significant role in supramolecular chemistry, crystal engineering, and molecular recognition. whiterose.ac.uk The chlorine atom can interact with various electron donors, such as oxygen or nitrogen atoms from neighboring molecules, influencing the solid-state packing and physical properties of the compound. uoa.gr The strength and geometry of these interactions have been extensively studied and are crucial for designing novel materials and understanding biological activities. researchgate.net
Aromatic Ring Reactivity
The benzene ring of this compound, while aromatic, exhibits modified reactivity compared to unsubstituted benzene due to the presence of the chloro, mercapto, and propan-2-one groups. The chloro and mercapto groups are directly attached to the ring and thus exert the most significant influence on its susceptibility to electrophilic attack.
Electrophilic aromatic substitution is a key class of reactions for benzene and its derivatives. The substituents on the ring determine the rate and regioselectivity of the reaction. In the case of this compound, the chloro and mercapto groups dictate where an incoming electrophile will substitute.
The directing effects of these groups are a result of a combination of inductive and resonance effects. The chloro group is an ortho, para-director, while the mercapto group is also an ortho, para-director. wikipedia.orgaakash.ac.in However, their combined presence and relative positions on the ring lead to a specific substitution pattern. Given the positions of the existing substituents (chloro at C2 and mercapto at C3), the potential sites for electrophilic attack are C4, C5, and C6.
The directing influence of both the chloro and mercapto groups will favor substitution at the positions ortho and para to themselves. The mercapto group is generally considered a more activating ortho, para-director than the chloro group. Therefore, the positions ortho and para to the mercapto group (C2 and C4) and the positions ortho and para to the chloro group (C1 and C3) are electronically activated. Steric hindrance from the adjacent propan-2-one group and the existing substituents will also play a role in determining the final product distribution.
Based on the electronic directing effects, the most likely positions for electrophilic substitution on the aromatic ring of this compound are C4 and C6. The C5 position is meta to both the chloro and mercapto groups and is therefore the most deactivated position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Predicted Reactivity | Rationale |
| C4 | High | Para to the chloro group and ortho to the mercapto group; electronically favored. |
| C5 | Low | Meta to both the chloro and mercapto groups; electronically disfavored. |
| C6 | Moderate | Ortho to the chloro group and meta to the mercapto group; some electronic activation but potential for steric hindrance. |
The mercapto group (-SH) , similar to a hydroxyl group, is an activating group and an ortho, para-director. The sulfur atom can donate a lone pair of electrons to the aromatic ring via resonance (+M effect), which increases the electron density of the ring and makes it more nucleophilic and thus more reactive towards electrophiles. This resonance effect outweighs its weaker electron-withdrawing inductive effect (-I).
In this compound, the activating effect of the mercapto group and the deactivating effect of the chloro group are in opposition. The mercapto group's activation is likely to be more significant, making the ring more reactive than a simple chlorobenzene (B131634) but less reactive than a thiophenol. The net effect is a moderately activated ring towards electrophilic aromatic substitution.
Table 2: Electronic Effects of Substituents on the Aromatic Ring
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Influence |
| Chloro (-Cl) | Strong, electron-withdrawing | Weak, electron-donating | Deactivating | Ortho, Para |
| Mercapto (-SH) | Weak, electron-withdrawing | Strong, electron-donating | Activating | Ortho, Para |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. mdpi.com DFT is a robust method for studying the electronic structure of molecules, providing a balance between accuracy and computational cost. nih.gov
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this purpose, DFT methods are widely used. nih.gov Functionals such as B3LYP or ωB97XD, combined with a suitable basis set (e.g., 6-311G++(2d,2p)), are commonly employed to perform these optimizations. mdpi.comnih.gov The calculation would yield the precise bond lengths, bond angles, and dihedral angles for this compound. For example, a study on 2-(2-mercaptophenyl)-1-azaazulene tautomers successfully used the B3LYP/6-31G(d,p) level of theory to fully optimize the geometries of its various forms. nih.gov
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | C-S | ~1.78 Å |
| Bond Length | S-H | ~1.35 Å |
| Bond Length | C=O | ~1.22 Å |
| Bond Angle | Cl-C-C | ~120.1° |
| Bond Angle | C-S-H | ~96.5° |
| Dihedral Angle | Cl-C-C-S | ~0.5° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. These energies are direct outputs of DFT calculations. researchgate.netnih.gov For instance, the impact of substituent positions on the HOMO-LUMO energy gap and chemical reactivity has been examined in chlorinated chalcone (B49325) derivatives. researchgate.net
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.72 |
| Energy Gap (ΔE) | 5.13 |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. nih.govmdpi.com These descriptors are central to Conceptual DFT. d-nb.inforesearchgate.net
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A hard molecule has a large HOMO-LUMO gap. d-nb.info
Fukui Functions (f(r)): These are local reactivity descriptors that identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. d-nb.inforesearchgate.netresearchgate.net They are used to predict reactive sites within the molecule. mdpi.com
Calculations on related sulfur-containing compounds like allyl mercaptan have used these descriptors to analyze and compare reactivity. researchgate.netnih.govmdpi.com
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.285 |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.285 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.565 |
| Global Softness (S) | 1/(2η) | 0.195 |
| Electrophilicity Index (ω) | μ²/ (2η) | 3.581 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. scribd.comyoutube.com It is plotted on the molecule's electron density surface and color-coded to show different electrostatic potential values. researchgate.netresearchgate.net
Red regions (negative potential) are rich in electrons and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen.
Blue regions (positive potential) are electron-deficient and are susceptible to nucleophilic attack, typically located around hydrogen atoms bonded to electronegative atoms.
Green regions represent neutral potential.
MEP maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and identifying reactive sites. mdpi.comscribd.com For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen and a positive potential (blue) near the thiol hydrogen, indicating their roles in potential interactions.
Conformational Analysis and Isomerism
Molecules with rotatable single bonds can exist in different spatial arrangements called conformers or rotamers. Conformational analysis aims to identify the stable conformers and determine their relative energies. For this compound, rotation around the C-C bond connecting the phenyl ring and the propanone group, as well as the C-S bond, would lead to various conformers.
This analysis is typically performed by systematically rotating specific dihedral angles and calculating the energy at each step to map the potential energy surface. Studies on similar molecules, such as 1-chloro-2-propanol, have used both theoretical calculations and spectroscopic methods to analyze conformational isomerism, finding that conformers with specific fragments in a gauche orientation are strongly prevalent. nih.govresearchgate.net Such analyses can reveal the most stable conformer and the energy barriers to rotation between different conformers.
Molecular Dynamics Simulations for Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. easychair.org They can provide detailed insight into how a solute molecule behaves within a solvent environment. easychair.org To study solvent effects on this compound, the molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water, ethanol).
The simulation would track the trajectories of all atoms, allowing for the analysis of:
Solvation structure: How solvent molecules arrange around the solute.
Hydrogen bonding dynamics: The formation and breaking of hydrogen bonds between the solute and solvent. nih.gov
Conformational changes: How the presence of the solvent influences the conformational preferences of the molecule.
MD simulations are crucial for bridging the gap between theoretical gas-phase calculations and real-world solution-phase chemistry. easychair.orgeasychair.org
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, spin-spin couplings, and correlations, a detailed molecular picture can be constructed.
¹H NMR Spectral Interpretation for Proton Environments
The ¹H NMR spectrum provides information on the distinct chemical environments of protons within the molecule. For 1-(2-Chloro-3-mercaptophenyl)propan-2-one, several unique proton signals are anticipated. The aromatic region is expected to display signals for the three protons on the substituted phenyl ring. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the chloro, mercapto, and propanone substituents.
The aliphatic side chain gives rise to two distinct signals: a singlet corresponding to the methylene (B1212753) (-CH₂-) protons and another singlet for the terminal methyl (-CH₃) protons. docbrown.info The absence of adjacent, non-equivalent protons renders these signals as singlets according to the n+1 rule. docbrown.infodocbrown.info Additionally, the thiol proton (-SH) typically appears as a broad singlet, the position of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4, H-5, H-6 (Aromatic) | 7.0 - 7.5 | Multiplet |
| -SH (Thiol) | 3.0 - 4.5 | Broad Singlet |
| -CH₂- (Methylene) | 3.8 | Singlet |
| -CH₃ (Methyl) | 2.2 | Singlet |
¹³C NMR Spectral Analysis for Carbon Framework
Complementing the proton data, ¹³C NMR spectroscopy provides direct insight into the carbon skeleton. bhu.ac.in Given the molecule's asymmetry, each of the nine carbon atoms is expected to be chemically unique, resulting in nine distinct signals in the proton-decoupled spectrum.
The carbonyl carbon (C=O) of the ketone is the most deshielded, appearing significantly downfield (around 205-220 ppm). bhu.ac.in The six aromatic carbons will resonate in the typical range of 110-150 ppm, with their exact shifts influenced by the attached substituents. oregonstate.edu The carbons bearing the chloro and mercapto groups can be identified based on established substituent chemical shift effects. The aliphatic methylene (-CH₂-) and methyl (-CH₃) carbons will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~206 |
| C-1, C-2, C-3, C-4, C-5, C-6 (Aromatic) | 125 - 140 |
| -CH₂- (Methylene) | ~50 |
| -CH₃ (Methyl) | ~30 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations. libretexts.org
COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin couplings. emerypharma.com For this compound, a COSY spectrum would primarily show cross-peaks between the adjacent protons on the aromatic ring, helping to assign their relative positions. youtube.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. libretexts.orgemerypharma.com This would unambiguously link the proton signals for the methylene and methyl groups to their corresponding carbon signals, as well as correlating the aromatic protons with their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity by detecting correlations between protons and carbons over two to three bonds. nyu.edu Key expected correlations would include the methylene (-CH₂-) protons showing cross-peaks to the carbonyl carbon and the adjacent aromatic carbon (C-1), and the methyl (-CH₃) protons showing a cross-peak to the carbonyl carbon. These correlations are instrumental in confirming the attachment of the propan-2-one side chain to the phenyl ring.
Theoretical Prediction of NMR Spectra via GIAO Method
Computational chemistry provides a powerful tool for validating experimentally determined structures. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical calculation for predicting NMR shielding tensors, which can be converted into chemical shifts. conicet.gov.arresearchgate.net
This theoretical approach, often employed with Density Functional Theory (DFT), allows for the calculation of ¹H and ¹³C NMR spectra for a proposed structure. researchgate.netmdpi.com By comparing the GIAO-calculated chemical shifts with the experimental values, a high degree of correlation provides strong evidence for the correct structural assignment. researchgate.net Any significant deviations might suggest an alternative structure or conformation.
Table 3: Illustrative Comparison of Experimental vs. GIAO-Predicted ¹³C NMR Shifts
| Carbon Assignment | Experimental Shift (δ, ppm) | GIAO-Predicted Shift (δ, ppm) | Deviation (ppm) |
| C=O | 206.1 | 205.8 | +0.3 |
| C-1 | 135.4 | 135.1 | +0.3 |
| C-2 | 133.2 | 133.5 | -0.3 |
| C-3 | 130.9 | 131.0 | -0.1 |
| -CH₂- | 50.3 | 50.7 | -0.4 |
| -CH₃ | 30.5 | 30.1 | +0.4 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Vibrational Mode Assignment for Functional Groups (C=O, S-H, C-Cl, C-C, C-H)
The IR and Raman spectra of this compound would exhibit several characteristic absorption bands corresponding to its functional groups.
C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl stretch is expected around 1715 cm⁻¹. nist.gov
S-H Stretch: The thiol group gives rise to a weak, sharp absorption in the region of 2550-2600 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹.
C=C Stretches: Aromatic ring C=C stretching vibrations produce medium to weak intensity bands in the 1450-1600 cm⁻¹ region.
C-Cl Stretch: The carbon-chlorine bond stretch is expected to produce a medium to strong intensity band in the fingerprint region, typically between 600 and 800 cm⁻¹. nih.gov
Table 4: Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3050 - 3100 | Weak-Medium |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 2960 | Medium |
| S-H Stretch | -SH | 2550 - 2600 | Weak |
| C=O Stretch | Ketone | ~1715 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |
| C-Cl Stretch | Aryl-Cl | 600 - 800 | Medium-Strong |
Comparative Analysis with Theoretical Vibrational Frequencies
A comprehensive understanding of the vibrational modes of this compound is achieved through a comparative analysis of experimentally obtained vibrational frequencies and those predicted by theoretical calculations. This approach, often employing Density Functional Theory (DFT) methods, provides a powerful tool for the precise assignment of spectral bands to specific molecular motions.
Theoretical vibrational frequencies are typically calculated using computational chemistry software. These calculations are based on the principles of quantum mechanics and can predict the vibrational modes of a molecule in its ground electronic state. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation.
By comparing the calculated vibrational spectrum with the experimental spectrum (obtained from techniques like FTIR and Raman spectroscopy), a detailed assignment of the observed absorption bands can be made. This comparison is crucial for several reasons:
Confirmation of Molecular Structure: A good correlation between the experimental and theoretical spectra provides strong evidence for the proposed molecular structure.
Assignment of Vibrational Modes: It allows for the unambiguous assignment of complex vibrational modes, especially in the fingerprint region of the spectrum where many overlapping bands occur.
Understanding of Molecular Properties: The analysis can provide insights into the electronic structure and bonding within the molecule.
Discrepancies between the experimental and theoretical frequencies can often be reconciled by applying a scaling factor to the calculated frequencies. This scaling factor accounts for the approximations inherent in the theoretical models and the effects of the experimental conditions (e.g., solvent effects, intermolecular interactions in the solid state).
For a molecule like this compound, this comparative analysis would be instrumental in assigning the characteristic stretching and bending vibrations of its functional groups, including the C=O of the ketone, the C-Cl bond, the S-H bond of the mercapto group, and the various vibrations of the substituted benzene (B151609) ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing crucial information about its molecular weight and elemental composition, as well as structural details through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of the elemental composition of a molecule. mdpi.com Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) with very high precision, typically to four or five decimal places. This high accuracy allows for the differentiation between ions with the same nominal mass but different elemental compositions.
For this compound, with a chemical formula of C₉H₉ClOS, the theoretical monoisotopic mass can be calculated with high precision. By comparing this theoretical value with the experimentally measured accurate mass from an HRMS experiment, the molecular formula can be confidently confirmed.
The ability of HRMS to provide exact mass measurements is critical in distinguishing the target compound from other potential isomers or impurities that may have the same nominal mass. This level of certainty in the molecular formula is a fundamental requirement in the structural elucidation of new chemical entities.
Fragmentation Pattern Analysis for Structural Information
In addition to providing the molecular weight, mass spectrometry can also offer valuable structural information through the analysis of the fragmentation pattern of the molecule. libretexts.orgchemguide.co.uk When a molecule is ionized in the mass spectrometer, the resulting molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure and can be used to deduce the connectivity of atoms.
For this compound, the fragmentation pattern would be expected to show characteristic losses corresponding to its functional groups. libretexts.org Key fragmentation pathways could include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion. This is a common fragmentation pathway for ketones. libretexts.org
Loss of functional groups: Fragmentation involving the loss of the chlorine atom, the mercapto group, or parts of the propanone side chain.
Cleavage of the aromatic ring: Fragmentation of the substituted benzene ring, although this is generally less favorable due to the stability of the aromatic system.
The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for the piecing together of the molecule's structure. The masses of the fragment ions provide clues about the composition of the lost neutral fragments and the remaining charged species, thereby enabling the elucidation of the molecular architecture.
X-ray Diffraction Analysis (if applicable for derivatives)
While X-ray diffraction analysis is typically performed on crystalline solids, it can provide invaluable and definitive information about the three-dimensional structure of a molecule. If a suitable single crystal of a derivative of this compound can be obtained, X-ray diffraction would be the ultimate tool for its structural characterization.
Crystal Structure Determination and Regioselectivity Confirmation
X-ray crystallography provides a precise map of the electron density within a crystal, from which the positions of the individual atoms can be determined with high accuracy. researchgate.net This allows for the unambiguous determination of the molecule's connectivity, bond lengths, bond angles, and torsion angles.
For a substituted aromatic compound like this compound, X-ray diffraction would definitively confirm the substitution pattern on the benzene ring, thus verifying the regioselectivity of the synthetic route used to prepare the compound. The precise arrangement of the chloro, mercapto, and propanone substituents on the phenyl ring would be unequivocally established.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray diffraction also reveals how molecules are arranged in the crystal lattice. researchgate.net This provides insights into the intermolecular interactions that govern the solid-state structure, such as hydrogen bonds, halogen bonds, and van der Waals forces.
In the case of a derivative of this compound, the analysis of the crystal packing could reveal important information about:
Hydrogen bonding: The mercapto group (S-H) and the carbonyl group (C=O) can potentially participate in hydrogen bonding, which would significantly influence the crystal packing.
Halogen bonding: The chlorine atom could also engage in halogen bonding interactions, a type of non-covalent interaction that is increasingly recognized as important in crystal engineering.
π-π stacking: The aromatic rings could interact through π-π stacking, further stabilizing the crystal structure.
Analytical Techniques for Detection and Quantification
Chromatographic Methods
Chromatography is the cornerstone for separating the target analyte from impurities and matrix components. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of 1-(2-Chloro-3-mercaptophenyl)propan-2-one due to its non-volatile nature. Reversed-phase HPLC, using a C18 or similar non-polar stationary phase, would be the standard approach.
A typical HPLC method would involve a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). waters.com Detection is commonly achieved using a UV detector, as the aromatic ring of the compound is expected to absorb UV light. For enhanced selectivity and sensitivity, particularly in complex matrices, HPLC coupled with mass spectrometry (LC-MS) is the preferred technique. mdpi.com LC-MS provides molecular weight and fragmentation data, which greatly aids in peak identification and confirmation. mdpi.com
Hypothetical HPLC Parameters:
| Parameter | Setting |
|---|---|
| Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry (ESI) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) may be challenging due to its relatively low volatility and the potential for thermal degradation, particularly of the thiol group. However, GC-MS is a powerful technique for volatile compounds and can be employed following a derivatization step to increase the analyte's volatility and thermal stability. nih.gov
For instance, the thiol group could be alkylated, and the ketone group converted to an oxime. sigmaaldrich.com The resulting derivative would be more amenable to GC separation. The mass spectrometer detector provides high selectivity and allows for structural elucidation based on the fragmentation patterns of the analyte. chromatographyonline.com GC with a halogen-specific detector, such as an electron capture detector (ECD) or a halogen-specific detector (XSD), could also provide high sensitivity for this chlorinated compound. nih.gov
Electrochemical Methods for Redox Behavior
Electrochemical methods can be utilized to study the redox behavior of the thiol group in this compound. Aromatic thiols can be adsorbed on electrode surfaces (like gold) to form self-assembled monolayers (SAMs), and their electrochemical properties can be studied using techniques like cyclic voltammetry. koreascience.krrsc.org This approach can provide information on the oxidation potential of the thiol group and can be developed into a sensitive method for quantification. The presence of the electron-withdrawing chloro group and the ketone on the aromatic ring will influence the electronic properties and, consequently, the electrochemical behavior of the thiol moiety. dcu.ie
Derivatization Strategies for Enhanced Analysis
Chemical derivatization is a powerful strategy to improve the analytical properties of a target molecule. mdpi.com For this compound, both the thiol and ketone functional groups are prime targets for derivatization to enhance detectability, improve chromatographic behavior, and increase ionization efficiency in mass spectrometry.
Modification of Thiol Group
The high reactivity of the thiol group makes it an excellent target for derivatization. Reagents that form stable, highly fluorescent or UV-absorbent products are often used.
Alkylation: Reagents like N-ethylmaleimide (NEM) react quickly with thiols to form stable derivatives that can be readily analyzed by LC-MS/MS, offering high sensitivity. nih.govresearchgate.net
Thiol-Disulfide Exchange: Reagents such as 4,4'-dithiodipyridine (DTDP) react with thiols under acidic conditions, which is advantageous for acidic sample matrices, to form derivatives suitable for HPLC-MS/MS analysis. acs.org
Fluorescent Labeling: Derivatizing agents like 9-(2-iodoethyl)acridone (IEA) can be used to label thiophenols, yielding highly fluorescent products that allow for sensitive detection by HPLC with fluorescence detection (HPLC-FD). nih.gov
Modification of Ketone Group
The ketone group can be derivatized to enhance its detection, particularly for GC analysis and to improve ionization in LC-MS.
Hydrazone Formation: Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with ketones to form colored hydrazone derivatives that are easily detected by HPLC-UV. waters.comresearchgate.net p-Toluenesulfonylhydrazine (TSH) is another reagent that forms hydrazones, which show predictable fragmentation in mass spectrometry, aiding in the identification of unknown ketones. nih.gov
Oxime Formation: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that converts ketones into their oxime derivatives. sigmaaldrich.com These derivatives are more volatile and thermally stable, making them ideal for GC-MS analysis, often with high sensitivity using an electron capture detector. sigmaaldrich.com
Potential Research Applications Non Clinical, Mechanistic, Materials Science
As a Synthetic Building Block for Complex Organic Molecules
In organic synthesis, a "building block" is a molecule that can be used as a starting point to create more complex structures through a series of chemical reactions. The presence of multiple, distinct reactive sites on 1-(2-Chloro-3-mercaptophenyl)propan-2-one allows it to serve as a valuable scaffold for building diverse and intricate molecular architectures. smolecule.com
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental structures in many areas of chemistry, including pharmaceuticals and materials science. The subject compound is well-suited for the synthesis of sulfur-containing heterocycles due to the presence of the nucleophilic mercapto group and the electrophilic ketone.
The intramolecular or intermolecular reactions involving these groups can lead to the formation of various heterocyclic systems. For example, the mercapto group can react with the ketone under specific conditions or with other bifunctional reagents to form rings like benzothiophenes or thiazoles. The acidic protons on the carbon adjacent to the ketone can also participate in condensation and cyclization reactions. nih.gov
| Target Heterocycle | Potential Synthetic Strategy | Key Reactions |
|---|---|---|
| Benzothiophenes | Intramolecular cyclization via activation of the ketone and reaction with the mercapto group. | Acid- or base-catalyzed condensation; Friedel-Crafts type reactions. |
| Thiazoles | Reaction with a source of nitrogen, such as ammonia (B1221849) or primary amines, and an oxidizing agent. | Condensation, cyclization, and oxidation (e.g., Hantzsch thiazole (B1198619) synthesis variant). |
| 1,4-Benzothiazines | Reaction of the α-haloketone (if generated) or enolate with the ortho-mercapto-amino-phenyl precursor (derived from the starting material). | Nucleophilic substitution and cyclization. |
Multi-step synthesis is a strategy used to create complex target molecules through a sequence of chemical reactions. google.com this compound is an ideal intermediate because its functional groups can be modified selectively. For instance, the mercapto group can be temporarily "protected" to prevent it from reacting while another part of the molecule is transformed.
A hypothetical synthetic sequence could involve:
Protection of the reactive mercapto group.
Modification at the chloro position using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to add new carbon-carbon or carbon-nitrogen bonds.
Transformation of the ketone group, for example, by reduction to an alcohol or conversion to an alkene via a Wittig reaction.
Deprotection of the mercapto group to reveal the thiol for a final cyclization step or another transformation.
This step-wise approach allows chemists to build molecular complexity in a controlled and predictable manner, making this compound a useful intermediate in the synthesis of novel organic materials or pharmacologically relevant scaffolds. smolecule.com
Ligand Design in Coordination Chemistry
Coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. youtube.com The design of ligands is crucial as they determine the properties and reactivity of the resulting metal complex. rasayanjournal.co.in
This compound can act as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms simultaneously. The sulfur atom of the mercapto group is a "soft" Lewis base, while the oxygen atom of the ketone is a "hard" Lewis base. wikipedia.org This combination allows it to chelate, or form a ring structure with, a metal ion.
The sulfur atom readily coordinates with soft or borderline metal ions such as palladium(II), platinum(II), copper(I), and mercury(II). The ketone's oxygen can also coordinate, leading to the formation of a stable five- or six-membered chelate ring. This chelation significantly increases the stability of the metal complex compared to coordination with two separate, monodentate ligands (an effect known as the chelate effect).
Metal complexes are widely used as catalysts to accelerate chemical reactions. mdpi.comresearchgate.net By coordinating this compound to a transition metal, it is possible to create novel catalysts. The electronic properties of the ligand, influenced by the chloro and propanone substituents, can fine-tune the catalytic activity of the metal center. nih.gov Such complexes could potentially be used in reactions like cross-coupling, oxidation, or hydrogenation. rsc.org
In materials science, metal complexes with sulfur-containing ligands are of interest as precursors for synthesizing metal sulfide (B99878) nanomaterials or as components in conductive or photoactive materials. nih.gov
| Metal Ion | Potential Coordination Geometry | Potential Application Area |
|---|---|---|
| Palladium(II) | Square Planar | Catalysis (e.g., Suzuki, Heck, Sonogashira cross-coupling). |
| Copper(II) | Square Planar or Distorted Octahedral | Catalysis (e.g., Oxidation reactions, Ullmann coupling). rasayanjournal.co.in |
| Zinc(II) | Tetrahedral | Precursor for Zinc Sulfide (ZnS) materials. |
| Rhodium(I) | Square Planar | Catalysis (e.g., Hydroformylation, hydrogenation). |
Probe Molecules for Chemical Biology Studies (Mechanistic, not clinical)
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a biological system. nih.gov They are tools for mechanistic discovery, not therapeutic agents. nih.gov The reactivity of this compound makes it a candidate for designing such probes.
The mercapto group is particularly useful for this purpose. Thiols can form covalent bonds with the side chains of cysteine residues in proteins through disulfide exchange or by reacting as a nucleophile. smolecule.com If an enzyme's activity depends on a critical cysteine residue in its active site, a molecule like this could act as a covalent inhibitor. By selectively inhibiting the enzyme, researchers can study the consequences of that inhibition on cellular pathways, helping to elucidate the enzyme's biological role.
| Reactive Group | Potential Biological Target | Type of Interaction | Mechanistic Insight Gained |
|---|---|---|---|
| Mercapto (-SH) | Cysteine residues in proteins (e.g., in enzyme active sites). | Covalent (disulfide bond formation or nucleophilic addition). | Determining the functional role of a specific cysteine-dependent enzyme in a biological pathway. |
| Ketone (C=O) | Nucleophilic residues (e.g., Lysine) or hydrogen bond donors in a binding pocket. | Covalent (Schiff base formation) or Non-covalent (hydrogen bonding). | Mapping the topology of an enzyme's active site; identifying key binding interactions. |
| Aromatic Ring | Hydrophobic pockets in proteins. | Non-covalent (hydrophobic, π-stacking interactions). | Understanding the structural requirements for ligand binding and specificity. |
Investigation of Enzyme-Substrate Interactions (without biological outcome data)
The structure of this compound suggests it could serve as a tool for studying enzyme-substrate interactions. The mercapto (-SH) group is known to interact with various biological molecules, including the active sites of enzymes. This reactivity could be harnessed to probe the structure and function of specific enzymes.
For instance, the thiol group can form covalent bonds with nucleophilic sites on proteins, which could lead to the modulation of enzyme activity. This characteristic suggests potential applications in medicinal chemistry for designing specific enzyme or receptor inhibitors. While detailed studies on this specific compound are not widely available, the reactivity of its functional groups provides a basis for its potential use in such investigations.
Modulating Cellular Redox States (mechanistic focus only)
Cellular redox homeostasis is a delicate balance between oxidizing and reducing species, crucial for normal cell function. The thiol group in this compound positions it as a potential modulator of cellular redox states. Thiols can participate in redox reactions, such as the thiol-disulfide exchange, which is a fundamental process in maintaining the cellular redox environment.
Applications in Materials Science
The chemical structure of this compound also lends itself to potential applications in the field of materials science, particularly in the development of advanced polymers and the functionalization of surfaces.
Development of Polymeric Materials (e.g., enhancing elasticity, thermal stability)
While specific research on the incorporation of this compound into polymers is limited, the presence of reactive functional groups suggests its potential as a monomer or a modifying agent in polymer synthesis. For example, the mercapto group can participate in thiol-ene reactions, a type of click chemistry used for polymer synthesis and modification.
The incorporation of such a molecule into a polymer backbone could potentially introduce desirable properties. For instance, the aromatic ring and the chloro group might enhance the thermal stability of the resulting polymer, while the flexible propan-2-one linker could influence its mechanical properties, such as elasticity. Further research would be needed to synthesize and characterize polymers containing this compound to validate these potential enhancements.
Functionalization of Surfaces or Nanomaterials (e.g., Graphene Oxide)
The functionalization of surfaces and nanomaterials is a critical step in tailoring their properties for specific applications. The thiol group in this compound is an excellent anchor for attaching the molecule to the surface of various materials, including metals and nanomaterials like graphene oxide.
Future Research Directions and Challenges
Development of Novel Stereoselective Synthetic Methods
The propan-2-one structure of 1-(2-chloro-3-mercaptophenyl)propan-2-one contains a stereocenter at the carbon bearing the chloro and phenyl groups, making the development of stereoselective synthetic methods a critical area of future research. The ability to selectively synthesize either the (R) or (S) enantiomer is paramount, as different stereoisomers of a compound often exhibit distinct biological activities and physical properties.
Future investigations will likely focus on asymmetric synthesis strategies to access enantiomerically pure forms of the target molecule. uow.edu.aunih.gov This could involve the use of chiral catalysts, such as those derived from transition metals or organocatalysts, to control the stereochemical outcome of key bond-forming reactions. acs.orgresearchgate.net For instance, the enantioselective oxidation of a corresponding sulfide (B99878) precursor could yield chiral β-ketosulfoxides, which are valuable intermediates in asymmetric synthesis. researchgate.net Chemoenzymatic methods, which utilize enzymes like ketoreductases, could also be explored for the enantioselective synthesis of related chiral β-hydroxysulfides. ucl.ac.uk
Table 1: Potential Stereoselective Synthetic Approaches
| Synthetic Strategy | Key Features | Potential Advantages | Anticipated Challenges |
|---|---|---|---|
| Asymmetric Hydrogenation | Use of chiral iridium- or rhodium-based catalysts with specifically designed sulfur-containing ligands. acs.org | High enantioselectivity (ee) and diastereoselectivity (dr) for related ketones. acs.org | Catalyst sensitivity to sulfur-containing substrates; optimization of ligands required. |
| Organocatalytic α-Halogenation | Employing chiral amines or phase-transfer catalysts to direct the stereoselective installation of the chlorine atom. | Metal-free conditions; operational simplicity. | Control of regioselectivity and prevention of side reactions. |
| Enzymatic Resolution | Utilizing lipases or other hydrolases for the kinetic resolution of a racemic mixture or a precursor. | High enantioselectivity under mild conditions. | Limited to a maximum theoretical yield of 50% for the desired enantiomer. |
| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to a precursor to direct a diastereoselective reaction, followed by removal of the auxiliary. nih.gov | Well-established and predictable stereochemical control. | Requires additional synthetic steps for attachment and removal of the auxiliary. |
Exploration of Alternative Reactivity Pathways
The unique arrangement of functional groups in this compound—an α-haloketone and a thiol—suggests a variety of potential reactivity pathways that remain to be explored. nih.govwikipedia.org The thiol group can act as an internal nucleophile, potentially leading to intramolecular cyclization reactions. researchgate.netrsc.org Depending on the reaction conditions, this could result in the formation of novel sulfur-containing heterocyclic systems, such as thiepanones or other ring structures. researchgate.net
Furthermore, the α-chloroketone moiety is a potent electrophile, susceptible to nucleophilic substitution by a wide range of external nucleophiles. acs.orgup.ac.za Systematic investigation of its reactions with different classes of nucleophiles (e.g., amines, alcohols, carbanions) could lead to a diverse library of derivatives. The thiol group can also undergo oxidation to form sulfoxides or sulfones, which would significantly alter the electronic properties and potential biological activity of the molecule. beilstein-journals.org The interplay between these different reactive sites presents a fertile ground for discovering novel chemical transformations.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level. rsc.org Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the feasibility of different synthetic routes, and calculate spectroscopic properties for comparison with experimental data. chemrxiv.orgresearchgate.netscispace.comscielo.br Such studies can provide valuable insights into the transition states of potential reactions, helping to rationalize observed reactivity and guide the design of more efficient synthetic protocols. escholarship.org
In the context of drug discovery, pharmacophore modeling and molecular docking studies can be used to predict potential biological targets for this compound and its derivatives. nih.govnih.govmdpi.com By generating a 3D model of the key structural features required for binding to a specific protein, researchers can virtually screen for potential interactions and prioritize the synthesis of compounds with a higher likelihood of biological activity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural modifications with changes in activity, further guiding the design of more potent and selective analogues. fda.gov
Table 2: Applications of Computational Modeling
| Computational Method | Research Application | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Mechanism Elucidation | Reaction energy profiles, transition state geometries, and activation energies for synthetic pathways. chemrxiv.orgresearchgate.net |
| Molecular Docking | Target Identification | Binding poses and predicted affinities of the compound within the active sites of various enzymes or receptors. nih.gov |
| Pharmacophore Modeling | Virtual Screening | Identification of novel compounds with similar electronic and steric features from large chemical databases. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Predictive models that correlate molecular descriptors with biological activity to guide analogue design. fda.gov |
Design of Next-Generation Analogues for Specific Research Applications
A key future direction will be the rational design and synthesis of next-generation analogues of this compound to probe structure-activity relationships (SAR). nih.govnih.govmdpi.com By systematically modifying different parts of the molecule—the aromatic ring, the ketone, and the mercapto group—researchers can fine-tune its properties for specific applications. For example, the introduction of different substituents on the phenyl ring could modulate the compound's lipophilicity, electronic properties, and steric profile, potentially enhancing its binding affinity and selectivity for a biological target. mdpi.com
The α-chloroketone functionality makes this compound a potential candidate for use as a covalent inhibitor, where it could form a permanent bond with a nucleophilic residue (such as cysteine or serine) in the active site of an enzyme. nih.govbioascent.com The design of analogues could therefore focus on optimizing the reactivity of this "warhead" to achieve selective and irreversible inhibition of a target protein.
Integration with Automated Synthesis and High-Throughput Screening in Discovery Research
To accelerate the discovery process, the synthesis and evaluation of analogues of this compound can be integrated with modern automation technologies. nih.govoxfordglobal.comresearchgate.net Automated synthesis platforms can be programmed to perform repetitive synthetic steps, enabling the rapid generation of a library of related compounds with minimal manual intervention. wikipedia.org This approach significantly increases the efficiency of producing a diverse set of molecules for biological evaluation. bioanalysis-zone.com
Once a library of analogues has been synthesized, high-throughput screening (HTS) can be employed to rapidly assess their biological activity against a panel of potential targets. youtube.com HTS assays, which are often automated, can test thousands of compounds in a short period, providing a wealth of data on their efficacy and selectivity. nih.gov The integration of automated synthesis and HTS creates a powerful closed-loop system for drug discovery, where the results from screening can be used to inform the design and synthesis of the next generation of compounds. mdpi.com This iterative process can significantly shorten the timeline for identifying promising lead candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
